molecular formula C15H12N2O3 B14256266 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine CAS No. 355011-58-4

2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine

Cat. No.: B14256266
CAS No.: 355011-58-4
M. Wt: 268.27 g/mol
InChI Key: YWLFTWVVZWJGMZ-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine is an organic compound with the molecular formula C10H7NO3 It is known for its unique structure, which includes a cyano group, a hydroxyphenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, which have various applications in different fields .

Scientific Research Applications

2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with enzymes, affecting their activity. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules .

Properties

CAS No.

355011-58-4

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine

InChI

InChI=1S/C10H7NO3.C5H5N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-4-6-5-3-1/h1-5,12H,(H,13,14);1-5H

InChI Key

YWLFTWVVZWJGMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC(=CC=C1C=C(C#N)C(=O)O)O

Origin of Product

United States

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